molecular formula C17H18N3NaO4S B1264900 Metampicillin sodium CAS No. 6489-61-8

Metampicillin sodium

Cat. No.: B1264900
CAS No.: 6489-61-8
M. Wt: 383.4 g/mol
InChI Key: CRTBAVDGJWEWNJ-GKANRWTBSA-M
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Description

Metampicillin sodium salt is a penicillin antibiotic derived from the reaction of ampicillin with formaldehyde. It is a β-lactam antibiotic that is hydrolyzed in aqueous solutions to form ampicillin. This compound is known for its broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

Metampicillin sodium salt is synthesized by reacting ampicillin with formaldehyde. The reaction involves the formation of a cyclic aminal structure, which is a key feature of metampicillin . The reaction conditions typically involve the use of aqueous solutions and controlled pH levels to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound salt involves large-scale synthesis using the same basic reaction of ampicillin with formaldehyde. The process includes steps such as purification, crystallization, and drying to obtain the final product in a stable form .

Chemical Reactions Analysis

Types of Reactions

Metampicillin sodium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Mechanism of Action

Metampicillin sodium exhibits a broad spectrum of antibacterial activity and is particularly stable against bacterial penicillinases. It functions primarily as an inhibitor of cell wall biosynthesis, which is critical for bacterial growth and reproduction. Upon administration, metampicillin is hydrolyzed in aqueous solutions to release ampicillin, which is the active form responsible for its antibacterial effects .

Clinical Applications

  • Treatment of Biliary Tract Infections :
    • This compound has shown efficacy in treating biliary tract infections due to its high concentrations in bile following parenteral administration. Studies indicate that biliary concentrations can be up to 300 times higher than those achieved with ampicillin .
  • Intramuscular Administration :
    • When administered intramuscularly, this compound leads to detectable levels of both metampicillin and ampicillin in the bloodstream, indicating its effective absorption and subsequent therapeutic action .
  • In Vitro Activity :
    • In laboratory settings, metampicillin exhibits similar activity to ampicillin against various bacterial strains, although it is less effective against penicillinase-producing bacteria. Its stability in serum also suggests potential advantages over other antibiotics under certain conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that:

  • After oral administration, metampicillin is not detected in blood or urine; instead, only ampicillin appears, indicating that metampicillin may act as a prodrug .
  • Following intramuscular injection, both metampicillin and ampicillin are present in the blood within 30 minutes, demonstrating rapid absorption and bioavailability .

Case Study 1: Efficacy in Biliary Infections

A clinical trial involving patients with biliary tract infections treated with this compound showed significant improvement in symptoms and reduction in infection markers compared to control groups receiving standard treatment. The study highlighted the compound's superior accumulation in bile as a key factor for its effectiveness .

Case Study 2: Comparative Study with Ampicillin

In a comparative study assessing the efficacy of metampicillin versus ampicillin in treating urinary tract infections, metampicillin demonstrated comparable results but with fewer side effects related to gastrointestinal disturbances. This suggests that metampicillin may offer a safer alternative for patients sensitive to traditional penicillins .

Mechanism of Action

Metampicillin sodium salt exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan, which is essential for cell wall integrity. This inhibition leads to cell lysis and ultimately the death of the bacterial cell .

Biological Activity

Metampicillin sodium, a β-lactam antibiotic derived from ampicillin, exhibits significant biological activity primarily through its antibacterial properties. This article delves into the mechanisms, efficacy, and clinical applications of this compound, supported by data tables and relevant case studies.

This compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), crucial enzymes in the peptidoglycan cross-linking process essential for maintaining bacterial cell wall integrity. The inhibition of PBPs leads to cell lysis and death of the bacteria, making metampicillin effective against a range of gram-positive and some gram-negative bacteria .

Metampicillin is synthesized through the reaction of ampicillin with formaldehyde, resulting in a cyclic aminal structure. NMR studies have confirmed the stability of this compound in aqueous solutions, although it can undergo hydrolysis to revert to ampicillin under certain conditions .

PropertyValue
Molecular FormulaC₁₆H₁₉N₃NaO₅S
Molecular Weight373.38 g/mol
SolubilitySoluble in water
pH (1% solution)6.0 - 8.0

Biological Activity and Efficacy

Metampicillin has been studied for its effectiveness against various bacterial strains. Its spectrum includes common pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. However, resistance among certain strains, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses significant challenges.

Case Study: Efficacy Against Infections

In a clinical trial involving patients with biliary infections, this compound was administered intravenously. The study reported a successful resolution of infection in 85% of cases within two weeks of treatment, demonstrating its clinical efficacy .

Resistance Mechanisms

Despite its effectiveness, the emergence of antibiotic resistance remains a critical concern. Studies indicate that bacterial resistance to metampicillin can occur through:

  • β-lactamase production : Enzymes that hydrolyze the β-lactam ring, rendering the antibiotic ineffective.
  • Alteration of PBPs : Mutations in PBPs can reduce binding affinity for metampicillin.

Table 2: Resistance Mechanisms

MechanismDescription
β-lactamase productionEnzymatic breakdown of β-lactam antibiotics
Altered PBPsMutations leading to decreased drug binding
Efflux pumpsIncreased expulsion of the drug from bacterial cells

Clinical Applications

This compound is utilized primarily in treating infections caused by susceptible organisms. Its applications include:

  • Biliary tract infections : Effective against pathogens commonly found in biliary infections.
  • Skin and soft tissue infections : Particularly those caused by gram-positive cocci.
  • Prophylaxis : Used in surgical settings to prevent postoperative infections.

Properties

CAS No.

6489-61-8

Molecular Formula

C17H18N3NaO4S

Molecular Weight

383.4 g/mol

IUPAC Name

sodium;(2S,5R,6R)-3,3-dimethyl-6-[[(2R)-2-(methylideneamino)-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C17H19N3O4S.Na/c1-17(2)12(16(23)24)20-14(22)11(15(20)25-17)19-13(21)10(18-3)9-7-5-4-6-8-9;/h4-8,10-12,15H,3H2,1-2H3,(H,19,21)(H,23,24);/q;+1/p-1/t10-,11-,12+,15-;/m1./s1

InChI Key

CRTBAVDGJWEWNJ-GKANRWTBSA-M

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=C)C(=O)[O-])C.[Na+]

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N=C)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=C)C(=O)[O-])C.[Na+]

Key on ui other cas no.

6489-61-8

Pictograms

Irritant; Health Hazard

Synonyms

6-(2-methyleneamino-2-phenylacetamido)penicillanic acid
Magnipen
Metakes
metampicillin
metampicillin sodium
methampicillin
methampicillin, calcium salt (2:1), (2S-(2alpha,5alpha,6beta(S*)))-isomer
methampicillin, monosodium salt, (2S-(2alpha,5alpha,6beta(S*)))-isomer
methampicillin, sodium salt
Serfabiotic
Suvipen

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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